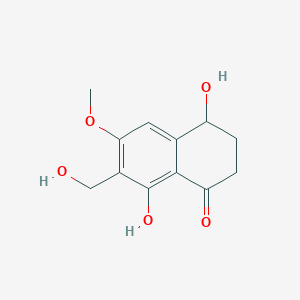![molecular formula C29H29FN4O2 B2921858 2-(2-(1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide CAS No. 943100-69-4](/img/structure/B2921858.png)
2-(2-(1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a benzimidazole ring, and an acetamide group . These types of compounds are often found in pharmaceuticals and could have various biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These can include its solubility, stability, and reactivity .Applications De Recherche Scientifique
Anti-Alzheimer's Agents
A study conducted by Gupta et al. (2020) explored the synthesis and pharmacological investigation of a series of N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, including compounds similar in structure to the chemical , for their potential as anti-Alzheimer's agents. These compounds were designed based on the lead compound donepezil, which is a major drug for Alzheimer's management. The study found that certain compounds displayed excellent anti-Alzheimer's profiles, indicating the potential use of these derivatives in Alzheimer's disease treatment (Gupta, Ojha, Yadav, Pant, & Yadav, 2020).
Peripheral Benzodiazepine Receptor Studies
Fookes et al. (2008) synthesized fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines, which have high affinity and selectivity for peripheral benzodiazepine receptors (PBRs). These compounds were used in positron emission tomography (PET) studies for investigating PBR expression in neurodegenerative disorders. This suggests the relevance of similar compounds in the study of neurodegenerative diseases and their potential as imaging agents (Fookes, Pham, Mattner, Greguric, Loc'h, Liu, Berghofer, Shepherd, Grégoire, & Katsifis, 2008).
Metal–Organic Frameworks for Dye Adsorption
Zhao et al. (2020) reported the synthesis of a novel metal-organic framework (MOF) involving a compound structurally similar to the specified chemical. This MOF exhibited efficient dye adsorption properties, particularly for methyl orange (MO), highlighting potential applications in environmental remediation and water treatment (Zhao, Meng, Liu, Guo, & Jing, 2020).
Anticonvulsant Activities
Kohn et al. (1993) investigated α-heterocyclic α-acetamido-N-benzylacetamide derivatives, related to the specified compound, for their anticonvulsant activities. These compounds showed promising results in protecting against seizures in mice, comparable to phenytoin, a widely used anticonvulsant. This suggests potential applications in the development of new anticonvulsant medications (Kohn, Sawhney, Bardel, Robertson, & Leander, 1993).
Antimicrobial Activity
Anuse et al. (2019) synthesized a series of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide compounds and evaluated them for antimicrobial activity. These compounds demonstrated good to moderate activity against selected bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[2-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29FN4O2/c1-20(2)34(24-8-4-3-5-9-24)28(36)19-33-26-11-7-6-10-25(26)31-29(33)22-16-27(35)32(18-22)17-21-12-14-23(30)15-13-21/h3-15,20,22H,16-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSQFTUXNKHTEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(2-((2-methylbenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2921776.png)

![2-Chloro-N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)acetamide](/img/structure/B2921778.png)

![N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2921780.png)
![N-(benzo[b]thiophen-5-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2921782.png)

![2-amino-3-(4-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2921786.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2921791.png)
![7-bromo-3-hydroxy-Furo[3,2-c]pyridine-2-carboxylic acid ethyl ester](/img/structure/B2921792.png)

![N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2921796.png)
![2-(Bromomethyl)-1-oxaspiro[4.5]decane](/img/structure/B2921798.png)
